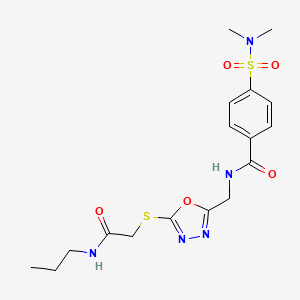

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

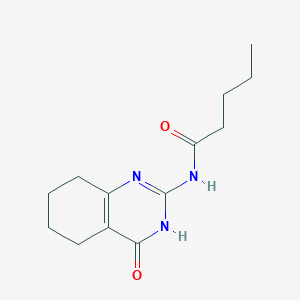

The synthesis of 1,3,4-oxadiazole derivatives, including those similar to the title compound, typically involves cyclization reactions of thioamide with chloroacetoacetate or the reaction of 5-cyanophthalide with ammonium sulfide. These methods yield compounds with significant purity and high yields, demonstrating the feasibility of synthesizing complex oxadiazole derivatives through strategic chemical reactions (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis of related 1,3,4-oxadiazole derivatives reveals crystallization in specific space groups, with the crystal structure being stabilized by various intermolecular interactions, including hydrogen bonds and π···π interactions. These findings indicate the importance of molecular interactions in defining the crystalline structures of these compounds (P. Sharma et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives engage in a range of chemical reactions, leading to the formation of various biologically active molecules. For instance, reactions with amines and thiophenol yield amidine derivatives and thioimidate, respectively, showcasing the chemical versatility of these compounds (D. M. Argilagos et al., 1998).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the synthesized oxadiazole derivatives was studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research demonstrated that oxadiazole derivatives could significantly reduce corrosion rates through various mechanisms, including adsorption and formation of protective layers on the metal surface. The study utilized weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the corrosion inhibition efficiency, which reached up to 96.29% under certain conditions (Kalia et al., 2020).

Anticancer Activity

Research into the chemistry of new dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as potential anticancer agents revealed that certain oxadiazole compounds displayed promising cytotoxic activities. These compounds were synthesized and their structures confirmed through spectral data and elemental analysis. Some showed notable anticancer efficacy, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Abu‐Hashem & Aly, 2017).

Antimicrobial and Antioxidant Properties

The synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated their potential in antimicrobial and antioxidant applications. These compounds were evaluated for their efficacy against bacteria such as Staphylococcus aureus and exhibited good antibacterial activity. Additionally, some derivatives showed potent antioxidant properties, further supporting the diverse biological activities of oxadiazole derivatives (Karanth et al., 2019).

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5S2/c1-4-9-18-14(23)11-28-17-21-20-15(27-17)10-19-16(24)12-5-7-13(8-6-12)29(25,26)22(2)3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAAIXBCNRDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)